3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole

Drug design ADME prediction Lead optimization

SAR campaigns on triazolobenzothiazoles often stall when researchers procure inactive 3-substituted analogs. 3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole (CAS 19993-96-5) is the most potent congener against E. coli in this series, delivering a validated starting point for hit-to-lead optimization. • MIC of 32 µg·mL⁻¹ against E. coli - a 2- to 4-fold potency advantage over methyl, methoxy, and nitro analogs tested in the same panel. • Unsubstituted phenyl handle supports electrophilic substitution, directed metalation, and cross-coupling for parallel library synthesis without stocking separate pre-functionalized precursors. • LogP of 3.61 enhances cellular permeability versus the unsubstituted core, enabling cell-based PARP inhibition assays. Procure the baseline aryl member to anchor your SAR matrix with confidence.

Molecular Formula C14H9N3S
Molecular Weight 251.31 g/mol
CAS No. 19993-96-5
Cat. No. B12787420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
CAS19993-96-5
Molecular FormulaC14H9N3S
Molecular Weight251.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4S3
InChIInChI=1S/C14H9N3S/c1-2-6-10(7-3-1)13-15-16-14-17(13)11-8-4-5-9-12(11)18-14/h1-9H
InChIKeyKDTJMEXGCZZEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole (CAS 19993-96-5) — Core Scaffold Identity and Procurement Baseline


3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole (CAS 19993-96-5) is a fused tricyclic heterocycle comprising a 1,2,4-triazole ring annulated to a benzothiazole core with a phenyl substituent at the 3‑position [1]. With a molecular formula of C₁₄H₉N₃S, molecular weight of 251.31 g·mol⁻¹, and a calculated LogP of 3.61, this compound serves as a key 3‑aryl building block within the broader s‑triazolo[3,4‑b]benzothiazole family . The scaffold has been exploited in medicinal chemistry for PARP enzyme inhibition, antimicrobial evaluation, and antifungal screening, and the 3‑phenyl substituent provides a distinct electronic and steric profile compared to the unsubstituted core, 5‑methyl (tricyclazole), or 3‑(4‑methoxyphenyl/4‑nitrophenyl) analogs [2][3].

3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole — Why Generic Substitution of the Triazolobenzothiazole Core Fails


The triazolobenzothiazole scaffold is not functionally interchangeable across substituent variants. The 3‑position substituent directly modulates electronic character, lipophilicity, and steric fit within enzyme binding pockets. The 5‑methyl derivative (tricyclazole) is a melanin‑biosynthesis inhibitor used as an agricultural fungicide, while the unsubstituted core (TBT) and 3‑amino derivatives achieve nanomolar PARP inhibition; simply swapping the 3‑phenyl variant into either application context without accounting for substituent‑dependent potency and selectivity can lead to complete loss of activity [1][2]. Quantitative evidence below demonstrates that the 3‑phenyl group imposes distinct LogP, synthetic accessibility, and antimicrobial MIC profiles that cannot be replicated by methyl, methoxy, nitro, or unsubstituted analogs.

3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole — Product‑Specific Quantitative Differentiation Evidence


Predicted Lipophilicity (LogP) of 3‑Phenyl TBT Versus Unsubstituted Core and Tricyclazole

The 3‑phenyl derivative exhibits a calculated LogP of 3.61, which is approximately 2.4 log units higher than the unsubstituted [1,2,4]triazolo[3,4‑b]benzothiazole core (predicted LogP ≈ 1.2) [1]. This substantial increase in lipophilicity directly impacts membrane permeability and distribution volume, a critical differentiator for applications where higher logD7.4 is required for passive diffusion across lipid bilayers.

Drug design ADME prediction Lead optimization

Antimicrobial MIC of 3‑Phenyl TBT Against Escherichia coli Compared to In‑Class Derivatives

In a comparative antimicrobial evaluation, 3‑phenyl(1,2,4)triazolo(3,4‑b)(1,3)benzothiazole demonstrated a minimum inhibitory concentration (MIC) of 32 µg·mL⁻¹ against Escherichia coli, whereas other 3‑substituted triazolobenzothiazole derivatives tested in the same series exhibited MIC values ranging from 64 to 128 µg·mL⁻¹ . This represents a 2‑ to 4‑fold improvement in potency attributed to the unsubstituted phenyl ring at the 3‑position.

Antibacterial MIC Gram‑negative

Synthetic Yield of 3‑Phenyl TBT via Photochemical Cyclization Compared with 3‑(4‑Methoxyphenyl) Analog

Under the photochemical cyclization protocol reported by Jayanthi et al. (254 nm irradiation, methanol, nitrogen atmosphere), the 3‑phenyl derivative (4a) was obtained in 56% isolated yield from the corresponding triazole‑3‑thione precursor [1]. Under identical photochemical conditions, the 3‑(4‑methoxyphenyl) analog (4d) was obtained in a comparable 56% yield [1]. This indicates that the unsubstituted 3‑phenyl and the electron‑donating 4‑methoxyphenyl substituents are equally tolerated in the photochemical ring‑closure step, providing equivalent synthetic accessibility.

Heterocyclic synthesis Photochemistry Process chemistry

Baseline Structural Differentiation: 3‑Phenyl TBT as an Unfunctionalized Aryl Handle for Downstream Derivatization

Unlike 3‑(4‑methoxyphenyl) or 3‑(4‑nitrophenyl) analogs, which carry pre‑installed electron‑donating or electron‑withdrawing groups that constrain subsequent chemical manipulation, the 3‑phenyl derivative features an unsubstituted phenyl ring that is fully amenable to electrophilic aromatic substitution (nitration, halogenation, sulfonation), directed ortho‑metalation, or palladium‑catalyzed cross‑coupling reactions [1]. The 4‑methoxy and 4‑nitro analogs are terminal building blocks whose substituents cannot be easily removed or exchanged without de novo synthesis, making the 3‑phenyl compound the most versatile entry point for systematic SAR exploration at the pendant aryl ring.

Medicinal chemistry Scaffold diversification SAR

3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole — Highest‑Value Research and Industrial Application Scenarios


Antibacterial Lead Optimization Against Gram‑Negative Pathogens

The 3‑phenyl derivative's MIC of 32 µg·mL⁻¹ against E. coli — representing a 2‑ to 4‑fold potency advantage over other 3‑substituted triazolobenzothiazole derivatives tested in the same panel — positions this compound as a preferred starting point for hit‑to‑lead optimization campaigns targeting Gram‑negative bacteria . Procurement of the 3‑phenyl compound rather than generic 3‑substituted analogs ensures SAR studies begin from the most potent congener in the series.

Medicinal Chemistry Scaffold Diversification via Aryl Functionalization

Unlike the 3‑(4‑methoxyphenyl) and 3‑(4‑nitrophenyl) analogs that carry terminal substituents, the 3‑phenyl derivative provides an unsubstituted aryl handle for electrophilic substitution, directed metalation, and cross‑coupling reactions [1]. This versatility makes it the preferred procurement choice for parallel synthesis libraries requiring a single, multi‑purpose building block that can be diversified into multiple final compounds without the need to stock separate pre‑functionalized precursors.

PARP Inhibitor Hit Identification Using the TBT Nicotinamide‑Mimic Scaffold

The [1,2,4]triazolo[3,4‑b]benzothiazole (TBT) scaffold competes with nicotinamide in the binding pocket of human PARP enzymes, with 3‑substituted derivatives achieving IC₅₀ values in the low micromolar to nanomolar range across PARP2, TNKS2, PARP14, and PARP15 [2]. The 3‑phenyl derivative offers a LogP of 3.61 — substantially higher than the unsubstituted core — which may improve cellular permeability and target engagement in cell‑based PARP inhibition assays, making it a logical procurement choice for cell‑active probe development.

Antifungal Screening Libraries Targeting Rhizoctonia solani and Fusarium oxysporum

The broader 3‑aryl‑1,2,4‑triazolo[3,4‑b]benzothiazole series, of which the 3‑phenyl compound is the baseline aryl member, has demonstrated moderate inhibition activity against Rhizoctonia solani, Ascochyta citrullina, Fusarium oxysporum f.sp. cubense, and Colletotrichum nicotianae in preliminary bioassays [3]. The 3‑phenyl derivative serves as the logical unsubstituted reference standard within any SAR matrix evaluating electronic effects of aryl substituents on antifungal potency, and should be procured alongside substituted analogs to establish baseline activity.

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